molecular formula C9H19NO B1372448 1-(Aminomethyl)-3,3-dimethylcyclohexanol CAS No. 911099-61-1

1-(Aminomethyl)-3,3-dimethylcyclohexanol

Cat. No.: B1372448
CAS No.: 911099-61-1
M. Wt: 157.25 g/mol
InChI Key: MLZLVMCHKUSCQC-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-3,3-dimethylcyclohexanol is an organic compound characterized by a cyclohexane ring substituted with an aminomethyl group and two methyl groups at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-3,3-dimethylcyclohexanol can be synthesized through several methods. One common approach involves the Mannich reaction, which is a three-component reaction involving formaldehyde, a primary or secondary amine, and a compound containing an acidic proton adjacent to a carbonyl group . The reaction conditions typically involve mild temperatures and the use of a solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process requires specific catalysts, such as palladium on carbon, and is conducted under high pressure and temperature to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-3,3-dimethylcyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Scientific Research Applications

1-(Aminomethyl)-3,3-dimethylcyclohexanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Aminomethyl)-3,3-dimethylcyclohexanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of enzymes and other proteins. Additionally, the compound may modulate signaling pathways by binding to specific receptors .

Comparison with Similar Compounds

  • 1-(Aminomethyl)cyclohexanol
  • 3,3-Dimethylcyclohexanol
  • 1-(Hydroxymethyl)-3,3-dimethylcyclohexane

Comparison: 1-(Aminomethyl)-3,3-dimethylcyclohexanol is unique due to the presence of both an aminomethyl group and two methyl groups on the cyclohexane ring. This structural feature imparts distinct chemical and physical properties, such as increased steric hindrance and altered reactivity compared to similar compounds. The presence of the aminomethyl group also enhances its potential for forming hydrogen bonds and participating in various chemical reactions .

Properties

IUPAC Name

1-(aminomethyl)-3,3-dimethylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(2)4-3-5-9(11,6-8)7-10/h11H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZLVMCHKUSCQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)(CN)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676547
Record name 1-(Aminomethyl)-3,3-dimethylcyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911099-61-1
Record name 1-(Aminomethyl)-3,3-dimethylcyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Aminomethyl)-3,3-dimethylcyclohexanol
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1-(Aminomethyl)-3,3-dimethylcyclohexanol
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1-(Aminomethyl)-3,3-dimethylcyclohexanol
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1-(Aminomethyl)-3,3-dimethylcyclohexanol
Reactant of Route 6
1-(Aminomethyl)-3,3-dimethylcyclohexanol

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